9-Acetamidononanoic acid
Overview
Description
9-Acetamidononanoic acid is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Acetamidononanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Acetamidononanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is used as a tool for studying the structure, activity, and inhibition of glycoproteins and glycoconjugates (Martin, Witte, & Wong, 1998).
This compound inhibits the 9-O-acetylsialic acid esterase from influenza C virus, aiding in the X-ray structure determination of the esterase (Fitz, Rosenthal, & Chi‐Huey Wong, 1996).
It serves as a key intermediate in the stereoselective synthesis of dihydrocorynantheol from indole-3-acetic acid (Deiters & Martin, 2002).
As a synthetic sialic acid analogue, it binds to influenza C virus receptors but does not infect them, making it a potential chemotherapeutic agent (Brossmer, Isecke, & Herrler, 1993).
9-N-acetyl sialic acids with a stable 9-N-acetyl group are useful for studying biological phenomena like microbe-host interactions, complement action, immune response regulation, cellular apoptosis, and tumor immunology (Khedri et al., 2017).
Compounds containing 9-Acetamidononanoic acid show potent xanthine oxidase inhibition and antioxidant properties (Ranganatha et al., 2014).
It is also identified as a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist with anticonvulsant and anxiolytic properties (Monn et al., 1997).
This acid can be used as a nontoxic medicinal scaffold for skin pigmentation and related disorders (Butt et al., 2019).
9-N-acetylated Neu5Ac is used as a stable mimic to study the biochemical role of 9-O-acetylated Neu5Ac in sialoglycans (Li et al., 2020).
9-Oxoxanthene-4-acetic acids are potential antitumor agents, with 5-substituted acids showing enhanced potency against mouse colon adenocarcinoma 38 in vivo (Atwell, Rewcastle, Baguley, & Denny, 1990).
properties
IUPAC Name |
9-acetamidononanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(13)12-9-7-5-3-2-4-6-8-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNGEIHJBWPNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acetamidononanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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